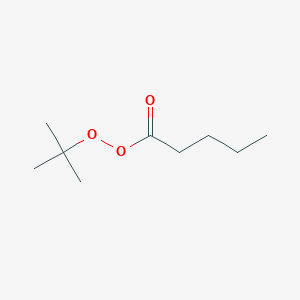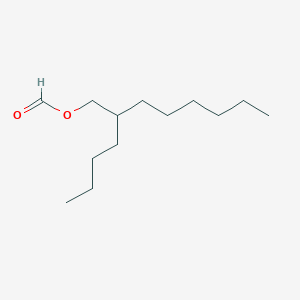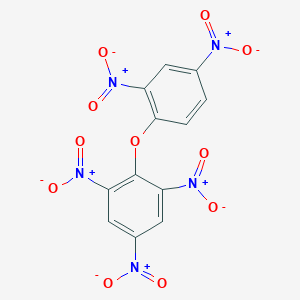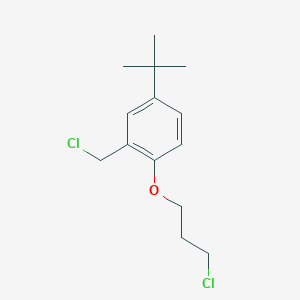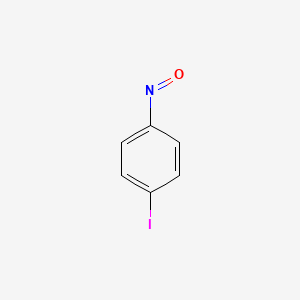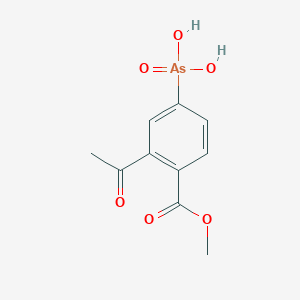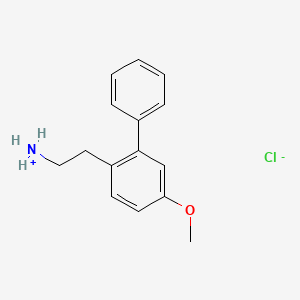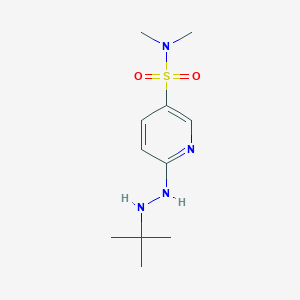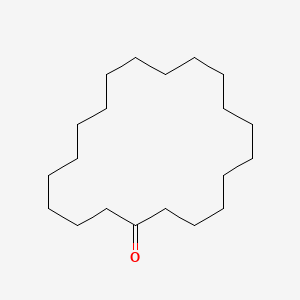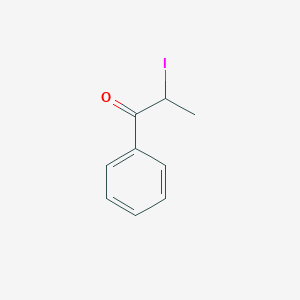
Nickel;thulium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel-thulium compounds are intermetallic compounds formed by the combination of nickel and thulium. These compounds are part of the broader category of rare earth-nickel intermetallics, which exhibit unique magnetic, structural, and electronic properties. Thulium is a rare earth element, and its compounds with nickel are of significant interest in materials science and various industrial applications due to their distinct characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel-thulium compounds can be synthesized through various methods, including:
Solid-State Reaction: This involves mixing nickel and thulium powders in stoichiometric ratios and heating them at high temperatures in an inert atmosphere to form the desired intermetallic compound.
Sol-Gel Method: Thulium-doped nickel ferrite nanoparticles can be synthesized using nickel (II) nitrate, iron (III) nitrate, thulium (III) nitrate, and glucose.
Co-Precipitation: This method involves the simultaneous precipitation of nickel and thulium ions from a solution, followed by filtration, drying, and calcination to form the intermetallic compound.
Industrial Production Methods
Industrial production of nickel-thulium compounds typically involves high-temperature solid-state reactions in controlled atmospheres to ensure the purity and desired stoichiometry of the final product. Advanced techniques such as arc melting and induction melting are also employed to produce high-purity intermetallic compounds.
Chemical Reactions Analysis
Types of Reactions
Nickel-thulium compounds undergo various chemical reactions, including:
Oxidation: Nickel-thulium compounds can be oxidized to form oxides, such as nickel oxide and thulium oxide.
Reduction: These compounds can be reduced using hydrogen or other reducing agents to obtain the metallic forms of nickel and thulium.
Substitution: Nickel-thulium compounds can undergo substitution reactions where other elements or compounds replace nickel or thulium in the lattice structure.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen or air.
Reduction: Involves the use of hydrogen gas or other reducing agents at elevated temperatures.
Substitution: Requires the presence of substituting elements or compounds and appropriate reaction conditions to facilitate the exchange.
Major Products Formed
Oxidation: Nickel oxide (NiO) and thulium oxide (Tm2O3).
Reduction: Metallic nickel and thulium.
Substitution: Various substituted intermetallic compounds depending on the substituting element.
Scientific Research Applications
Nickel-thulium compounds have a wide range of scientific research applications, including:
Magnetic Materials: These compounds exhibit unique magnetic properties, making them useful in the development of advanced magnetic materials for data storage and electronic devices.
Electrocatalysis: Nickel-thulium compounds are used in electrocatalysts for water splitting and other electrochemical reactions due to their excellent catalytic properties.
Materials Science: The unique structural and electronic properties of nickel-thulium compounds make them valuable in the study of intermetallics and the development of new materials with tailored properties.
Mechanism of Action
The mechanism of action of nickel-thulium compounds is primarily related to their electronic and magnetic properties. The incorporation of thulium into the nickel lattice alters the electronic structure, leading to changes in magnetic behavior and catalytic activity. The specific molecular targets and pathways involved depend on the application, such as the interaction with oxygen intermediates in electrocatalysis or the generation of reactive oxygen species in photocatalysis .
Comparison with Similar Compounds
Nickel-thulium compounds can be compared with other rare earth-nickel intermetallics, such as:
Nickel-Gadolinium (Ni-Gd): Similar magnetic properties but different electronic structures.
Nickel-Erbium (Ni-Er): Comparable in terms of magnetic behavior but with distinct catalytic properties.
Nickel-Ytterbium (Ni-Yb): Shares some structural similarities but differs in electronic and magnetic characteristics.
Uniqueness
Nickel-thulium compounds are unique due to the specific electronic configuration of thulium, which imparts distinct magnetic and catalytic properties not found in other rare earth-nickel intermetallics .
Properties
CAS No. |
12142-90-4 |
|---|---|
Molecular Formula |
NiTm |
Molecular Weight |
227.628 g/mol |
IUPAC Name |
nickel;thulium |
InChI |
InChI=1S/Ni.Tm |
InChI Key |
MIGYFMOMLDJINJ-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Tm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


